5'-Deoxy-8,5'-cycloadenosine
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Overview
Description
5’-Deoxy-8,5’-cycloadenosine is a purine nucleoside with the molecular formula C10H14N2O6. It is a conformationally-fixed “anti” type of adenosine, produced by the cyclization of ribose-5-phosphate and deoxyribose-5-phosphate
Preparation Methods
The synthesis of 5’-Deoxy-8,5’-cycloadenosine involves several steps. One versatile method includes the irradiation of 2’,3’-0-isopropylidene-5’-deoxy-5’-phenylthioadenosine with a 60W Hg vapor lamp, which affords 2’,3’-0-isopropylidene-5’-deoxy-8,5’-cycloadenosine in high yield . Deacetonation of the cyclo compound with 0.1N HCl then gives 5’-Deoxy-8,5’-cycloadenosine . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
5’-Deoxy-8,5’-cycloadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield other nucleoside analogs.
Substitution: Common reagents and conditions used in these reactions include ultraviolet light for irradiation and high temperatures for heating.
Scientific Research Applications
5’-Deoxy-8,5’-cycloadenosine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Its unique structure makes it a valuable tool for studying nucleic acid conformations and interactions.
Mechanism of Action
The mechanism by which 5’-Deoxy-8,5’-cycloadenosine exerts its effects involves its conformationally-fixed structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structural properties suggest it may interact with enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
5’-Deoxy-8,5’-cycloadenosine is unique due to its conformationally-fixed “anti” structure. Similar compounds include:
5’-Deoxy-8,5’-cycloinosine: Prepared similarly and shares structural similarities.
8,5’-cyclo-2’-deoxyadenosine: Another cyclized nucleoside with similar properties.
5’-Peroxyadenosine: Formed under different conditions but shares some structural features.
Biological Activity
5'-Deoxy-8,5'-cycloadenosine (also known as 5'-deoxy-8-aza-adenosine) is a modified nucleoside that has garnered interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific enzymes, influencing processes such as cell proliferation, apoptosis, and immune responses.
1. Antitumor Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.
2. Antiviral Properties
Research indicates that this compound may possess antiviral properties against certain viruses. In vitro studies have shown that it can inhibit viral replication by interfering with viral polymerase activity.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- In Vitro Cytotoxicity Assays : In a study evaluating the cytotoxicity of various nucleoside analogs, this compound was found to significantly inhibit cell growth in MCF-7 cells compared to untreated controls (p < 0.05).
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Properties
Molecular Formula |
C10H11N5O3 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-13,14-diol |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4(14-5)1-3-6(16)7(17)10(15)18-3/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |
InChI Key |
HQTVJWSZGWEZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C1=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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